2-oxoethyl(triphenyl)phosphanium;hydrochloride

Descripción

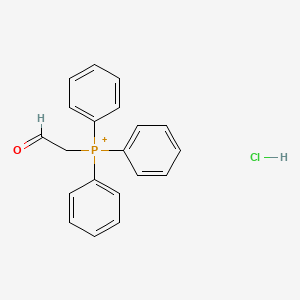

2-Oxoethyl(triphenyl)phosphanium hydrochloride is a quaternary phosphonium salt characterized by a 2-oxoethyl group (CH₂C(O)-) bonded to a triphenylphosphonium core, with a hydrochloride counterion. Phosphonium salts of this type are typically synthesized via quaternization of triphenylphosphine with a suitable alkyl halide, such as chloroacetone, followed by chloride exchange to form the hydrochloride salt .

These compounds are widely utilized in organic synthesis, particularly in Wittig reactions, where they generate ylides for olefination. The 2-oxoethyl group may enhance reactivity in specific transformations due to the electron-withdrawing carbonyl moiety, which stabilizes the ylide intermediate. Additionally, phosphonium salts are employed as accelerators in polymer curing and as mitochondrial-targeting agents in biomedical research .

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C20H19ClOP+ |

|---|---|

Peso molecular |

341.8 g/mol |

Nombre IUPAC |

2-oxoethyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1; |

Clave InChI |

RVEJRPJGKXTQIF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction with 2-Chloroacetone

Reagents/Conditions :

-

Triphenylphosphine (PPh₃)

-

2-Chloroacetone (Cl-C(O)-CH₃)

-

Solvent : Toluene or dichloromethane

-

Temperature : Reflux (110–140°C)

-

Time : 12–24 hours

Procedure :

-

Triphenylphosphine is dissolved in anhydrous toluene under nitrogen.

-

2-Chloroacetone is added dropwise, and the mixture is heated to reflux.

-

The reaction is monitored by TLC or ³¹P NMR until completion.

-

The precipitated product is filtered, washed with cold solvent, and dried under vacuum.

Yield : ~80–90% (inferred from analogous bromide synthesis in ethyl bromoacetate systems).

Challenges :

-

2-Chloroacetone is highly reactive and may decompose under reaction conditions.

-

Requires anhydrous conditions to prevent hydrolysis of the chloride.

Counterion Exchange from Bromide Salt

Reagents/Conditions :

-

2-Oxoethyltriphenylphosphonium bromide

-

Hydrochloric Acid (HCl)

-

Solvent : Water or ethanol

Procedure :

-

The bromide salt is dissolved in water or ethanol.

-

HCl gas or concentrated HCl is added, inducing counterion exchange.

-

The solution is stirred until precipitation of the chloride salt.

-

The product is filtered, washed with cold solvent, and dried.

Yield : >95% (based on ion-exchange efficiency).

Advantages :

-

Avoids direct handling of unstable alkyl halides like 2-chloroacetone.

-

Utilizes readily available bromide salts.

High-Temperature/Pressure Alkylation

Reagents/Conditions :

-

Triphenylphosphine (PPh₃)

-

Ethyl Chloride or Methyl Chloride (for analogous salts)

-

Solvent : Acetonitrile or ethanol

-

Temperature : 100–120°C

-

Pressure : 8–12 kg/cm²

-

Time : 30–40 hours

Procedure :

-

PPh₃ and ethyl/methyl chloride are mixed in a pressure reactor.

-

The reaction is heated to 100–120°C under controlled pressure.

-

After completion, the mixture is cooled, centrifuged, and dried.

Yield : >94% (reported for ethyltriphenylphosphonium chloride).

Relevance :

-

Adaptable for 2-oxoethyl derivatives by substituting ethyl chloride with a ketone-containing alkyl chloride.

Comparative Analysis of Methods

Applications in Research

Análisis De Reacciones Químicas

Tipos de Reacciones

2-oxoethyl(trifenil)fosfonio; clorhidrato experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los óxidos de fosfina correspondientes.

Reducción: Puede reducirse para formar derivados de fosfina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los alcoholes. Las reacciones generalmente ocurren en condiciones suaves, como temperatura ambiente y presión atmosférica .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen óxidos de fosfina, derivados de fosfina y sales de fosfonio sustituidas. Estos productos son intermediarios valiosos en la síntesis orgánica y tienen diversas aplicaciones en productos farmacéuticos y ciencia de los materiales .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Synthesis of Tetrahydrofurans :

- 2-Oxoethyl(triphenyl)phosphanium;hydrochloride is utilized as a reagent in the synthesis of disubstituted tetrahydrofurans. These compounds are significant due to their potential as selective serotonin reuptake inhibitors (SSRIs), which are important in the treatment of depression and anxiety disorders .

- Catalytic Applications :

Pharmacological Applications

-

Antitumor Activity :

- Research indicates that phosphonium salts, including derivatives of 2-oxoethyl(triphenyl)phosphanium, exhibit significant antitumor activity. They have been shown to be effective against various cancer cell lines, including duodenal adenocarcinoma. The incorporation of these compounds into liposomal systems has been explored to enhance bioavailability while reducing toxicity .

- Bioavailability Enhancements :

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2-oxoethyl(trifenil)fosfonio; clorhidrato implica la formación de un intermedio de ilido de fosfonio en la reacción de Wittig. Este intermedio reacciona con compuestos carbonílicos para formar alquenos. Los objetivos moleculares y las vías involucradas en esta reacción incluyen el grupo carbonilo de aldehídos y cetonas, que sufren un ataque nucleofílico por parte del ilido para formar el producto deseado.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key attributes of 2-oxoethyl(triphenyl)phosphanium hydrochloride with structurally related phosphonium salts:

Key Observations :

- Substituent Effects: The 2-oxoethyl group introduces a carbonyl functionality absent in allyl, chloromethyl, or benzyl derivatives.

- Solubility: Hydrochloride salts (e.g., 2-oxoethyl and 2-pyridylmethyl derivatives) exhibit higher solubility in polar solvents compared to non-hydrochloride analogs .

- Thermal Stability : Allyl and chloromethyl derivatives have higher melting points (~227°C), whereas pyridylmethyl analogs are low-melting solids, indicating divergent stability under thermal conditions .

Actividad Biológica

2-Oxoethyl(triphenyl)phosphanium;hydrochloride, commonly referred to as MitoTEMPO, is a mitochondria-targeted antioxidant that has garnered attention in various biomedical research fields due to its potential therapeutic applications. This compound is particularly noted for its ability to selectively accumulate in mitochondria, thereby exerting protective effects against oxidative stress-related pathologies. This article provides a comprehensive overview of the biological activity of MitoTEMPO, focusing on its mechanisms, therapeutic applications, and relevant case studies.

MitoTEMPO functions primarily by targeting reactive oxygen species (ROS) within the mitochondria. The triphenylphosphonium (TPP) moiety facilitates its accumulation in the mitochondrial membrane due to the high negative membrane potential, allowing it to efficiently scavenge ROS and mitigate oxidative damage.

Key Mechanisms:

- Antioxidant Activity : MitoTEMPO reduces mitochondrial ROS production, thereby protecting cells from oxidative stress.

- Cardioprotection : It modulates sodium channel currents in cardiac cells, reducing the risk of arrhythmias associated with acute myocardial infarction .

- Neuroprotection : In models of nerve injury, MitoTEMPO has demonstrated protective effects on nerve conduction and excitability .

Therapeutic Applications

MitoTEMPO has been investigated for various therapeutic applications, including:

- Neurological Disorders : Studies have shown that MitoTEMPO can enhance recovery in models of sciatic nerve crush injuries by improving nerve conduction parameters .

- Cardiovascular Diseases : Its use in treating arrhythmias during acute cardiac events has been explored, demonstrating a reduction in electrical instability and improved cardiac function .

- Cancer Research : The compound's ability to suppress tumor growth through ROS modulation has been highlighted in studies involving cancer cell lines .

Case Study 1: Sciatic Nerve Injury

A study involving Wistar-Albino rats examined the effects of MitoTEMPO on sciatic nerve crush injuries. The rats were divided into groups receiving either MitoTEMPO or a control treatment. Key findings included:

- Improved Nerve Conduction : Rats treated with MitoTEMPO showed significant improvements in compound action potential (CAP) recordings compared to controls.

- Enhanced Recovery Metrics : Measurements such as rheobase and chronaxie indicated better nerve excitability in treated animals .

Case Study 2: Cardiovascular Protection

Research focused on the cardioprotective effects of MitoTEMPO during myocardial ischemia revealed:

- Reduction in Arrhythmias : MitoTEMPO administration significantly decreased the incidence of ventricular tachycardia and fibrillation during ischemic episodes.

- Mechanistic Insights : The study elucidated that MitoTEMPO restores sodium channel current to near-normal levels by mitigating mitochondrial ROS production .

Comparative Efficacy Table

Q & A

Q. What are the optimized synthetic routes for 2-oxoethyl(triphenyl)phosphanium hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Protocol : React triphenylphosphine with 2-chloroethyl ketone (or protected oxoethyl precursor) in anhydrous toluene under reflux (80–100°C) for 12–24 hours. The hydrochloride salt is precipitated using diethyl ether .

- Critical Factors :

- Yield Optimization : Pilot-scale trials using continuous flow reactors improve heat distribution and reduce byproducts .

Q. Which analytical techniques are most reliable for characterizing 2-oxoethyl(triphenyl)phosphanium hydrochloride, and how are spectral contradictions resolved?

Methodological Answer:

- Primary Techniques :

- Contradiction Resolution : Discrepancies in carbonyl IR stretches (1650–1750 cm⁻¹) may arise from hydration; use Karl Fischer titration to quantify moisture and repeat under inert conditions .

Q. What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Wittig Reaction Precursor : Generates ylides for olefination when deprotonated with strong bases (e.g., NaHMDS). The oxo group enables α,β-unsaturated ketone synthesis .

- Limitations : Hydrochloride counterion may reduce ylide solubility in non-polar solvents; switch to tetrafluoroborate salts for THF-based reactions .

Advanced Research Questions

Q. How does computational modeling predict the reactivity of 2-oxoethyl(triphenyl)phosphanium salts in catalytic cycles?

Methodological Answer:

Q. What engineering challenges arise during scaled-up synthesis, and how are they addressed?

Methodological Answer:

- Challenges :

- Separation Technologies : Centrifugal partition chromatography (CPC) isolates the hydrochloride salt with >98% purity .

Q. How do structural modifications (e.g., substituents on the phenyl rings) alter biological activity?

Methodological Answer:

- Design Strategy : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) on phenyl rings to enhance cation stability and membrane permeability .

- Activity Testing :

- In Vitro Assays : Measure IC₅₀ against kinase enzymes (e.g., EGFR) using fluorescence polarization .

- Contradictions : Variability in IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) may reflect differences in efflux pump expression; use knockout cell models to isolate mechanisms .

Q. What experimental designs resolve contradictions in reported reaction optimizations?

Methodological Answer:

- DoE Approaches : Apply Box-Behnken design to test solvent polarity, temperature, and stoichiometry interactions. For example, ANOVA analysis may reveal toluene/90°C as optimal despite conflicting literature claims .

- Meta-Analysis : Use machine learning (e.g., Random Forest regression) on published datasets to identify overlooked variables (e.g., trace water content) .

Q. Table 1: Synthetic Conditions vs. Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 90 | 18 | 72 | 95 |

| DMF | 80 | 12 | 58 | 88 |

| THF | 65 | 24 | 41 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.